Dihydrocamalexic acid

Description

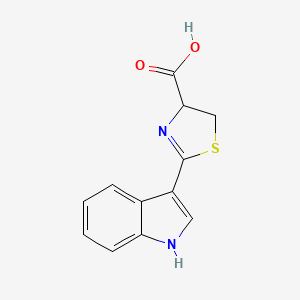

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2S |

|---|---|

Molecular Weight |

246.29 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C12H10N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10,13H,6H2,(H,15,16) |

InChI Key |

GTTVJFCVXYCPHB-UHFFFAOYSA-N |

SMILES |

C1C(N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O |

Canonical SMILES |

C1C(N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dihydrocamalexic Acid

Tryptophan-Derived Precursors and Upstream Pathway Enzymes

The initial steps in the formation of dihydrocamalexic acid involve the conversion of tryptophan into key precursors through the action of specific enzymes. A pivotal molecule in this upstream pathway is Indole-3-Acetaldoxime (IAOx), which serves as a critical branch point in plant metabolism.

Role of Indole-3-Acetaldoxime (IAOx) as a Key Branching Point

Indole-3-acetaldoxime (IAOx) is a crucial metabolic intermediate derived from tryptophan. pnas.orgnih.govresearchgate.net Its synthesis is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3. pnas.orgnih.govnih.govnih.gov IAOx holds a significant position as a branching point between primary and secondary metabolism. pnas.orgnih.govcabidigitallibrary.org It is not only a precursor for camalexin (B168466) but also for indole (B1671886) glucosinolates and the plant hormone auxin (indole-3-acetic acid), highlighting its central role in plant growth, development, and defense. pnas.orgresearchgate.netcabidigitallibrary.org The channeling of IAOx into these different pathways is a tightly regulated process, ensuring the appropriate response to developmental cues and environmental stresses. pnas.org

Enzymatic Conversion of IAOx to Indole-3-Acetonitrile (B3204565) (IAN) by Cytochrome P450 Monooxygenases (e.g., CYP71A13)

The commitment of IAOx to the camalexin biosynthetic pathway is marked by its conversion to Indole-3-Acetonitrile (IAN). This dehydration reaction is catalyzed by the cytochrome P450 monooxygenase CYP71A13. nih.govnih.gov Genetic and biochemical studies have demonstrated that mutations in the CYP71A13 gene lead to a deficiency in camalexin production and an increased susceptibility to necrotrophic fungal pathogens. nih.govnih.gov The enzymatic activity of CYP71A13 has been confirmed through heterologous expression systems, where it was shown to directly convert IAOx to IAN. nih.govnih.gov This step is considered the first committed step in camalexin biosynthesis. nih.gov

| Enzyme | Function | Precursor | Product |

| CYP79B2/CYP79B3 | Catalyze the conversion of Tryptophan to IAOx | Tryptophan | Indole-3-Acetaldoxime (IAOx) |

| CYP71A13 | Catalyzes the dehydration of IAOx to IAN | Indole-3-Acetaldoxime (IAOx) | Indole-3-Acetonitrile (IAN) |

Glutathione (B108866) Conjugation and Subsequent Transformations

Following the formation of IAN, the pathway proceeds through a series of reactions involving the tripeptide glutathione (GSH). This phase is critical for the introduction of the sulfur atom required for the formation of the thiazole (B1198619) ring of this compound.

Identification and Role of Glutathione S-Transferases (GSTs), notably GSTF6, in GSH-IAN Conjugation

The conjugation of glutathione (GSH) to Indole-3-Acetonitrile (IAN) is a key step in the pathway. nih.govresearchgate.net This reaction is catalyzed by Glutathione S-Transferases (GSTs), with GSTF6 being identified as a particularly important enzyme in this process. nih.govresearchgate.net Overexpression of GSTF6 has been shown to increase camalexin production, while its knockout results in reduced levels of the phytoalexin. nih.govresearchgate.net The product of this conjugation is S-(indol-3-ylmethyl)glutathione, also known as glutathione-indole-3-acetonitrile (GSH-IAN). nih.govresearchgate.net This step marks the incorporation of the cysteine residue, which will ultimately form part of the thiazole ring.

Processing of GSH-IAN to Cysteine-Indole-3-Acetonitrile (Cys-IAN) by γ-Glutamyl Peptidases (e.g., GGT1, GGT2)

The glutathione conjugate, GSH-IAN, undergoes further processing to yield Cysteine-Indole-3-Acetonitrile (Cys-IAN). This transformation involves the sequential removal of the glutamate and glycine residues from the glutathione moiety. nih.govnih.govoup.com This metabolic processing is carried out by γ-glutamyl peptidases (GGPs), such as GGT1 and GGT2. nih.govnih.gov These enzymes are responsible for cleaving the γ-glutamyl bond, a critical step in the catabolism of glutathione conjugates. nih.govresearchgate.net The resulting Cys-IAN molecule contains the necessary indole and cysteine components for the subsequent cyclization reaction.

| Enzyme/Enzyme Class | Function | Precursor | Product |

| Glutathione S-Transferases (GSTF6) | Catalyzes the conjugation of GSH to IAN | Indole-3-Acetonitrile (IAN) and Glutathione (GSH) | Glutathione-Indole-3-Acetonitrile (GSH-IAN) |

| γ-Glutamyl Peptidases (GGT1, GGT2) | Process GSH-IAN to Cys-IAN | Glutathione-Indole-3-Acetonitrile (GSH-IAN) | Cysteine-Indole-3-Acetonitrile (Cys-IAN) |

Cyclization and Formation of this compound

The final step in the biosynthesis of this compound is the cyclization of Cys-IAN. This reaction is catalyzed by the multifunctional cytochrome P450 enzyme CYP71B15, also known as PHYTOALEXIN DEFICIENT 3 (PAD3). researchgate.netnih.govnih.gov This enzyme facilitates the formation of the 4,5-dihydrothiazole-4-carboxylic acid ring structure from the cysteine moiety of Cys-IAN, which is attached to the indole ring. nih.govnih.govportlandpress.com The product of this reaction, 2-(indol-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, is this compound. nih.gov This molecule is the direct precursor to camalexin, which is formed through a subsequent oxidative decarboxylation also catalyzed by CYP71B15/PAD3. nih.govportlandpress.comresearchgate.net The accumulation of this compound in pad3 mutants provides strong evidence for its role as a key intermediate in the pathway. nih.gov

Enzymatic Catalysis of Cys-IAN to this compound

The biosynthesis of this compound (DHCA) from the cysteine-indole-3-acetonitrile conjugate, Cys(IAN), is a critical step in the formation of the phytoalexin camalexin in Arabidopsis thaliana. Research has revealed that this conversion is catalyzed by the multifunctional cytochrome P450 enzyme, CYP71B15, also known as PHYTOALEXIN DEFICIENT 3 (PAD3) oup.com.

Initially, PAD3 was identified as the enzyme responsible for the final step of camalexin biosynthesis, the conversion of DHCA to camalexin oup.comnih.govcapes.gov.br. However, further investigation into the metabolic network of indole-3-acetonitrile (IAN) demonstrated that CYP71B15 (PAD3) is a multifunctional enzyme oup.com. It surprisingly catalyzes both the thiazoline (B8809763) ring formation to produce DHCA from Cys(IAN) and the subsequent oxidative decarboxylation of DHCA to form camalexin oup.com. This process involves the release of cyanide oup.comnih.gov.

Experiments using microsomes isolated from silver nitrate-treated Arabidopsis leaves confirmed the conversion of Cys(IAN) to DHCA nih.gov. Furthermore, feeding Cys(IAN) to cyp79b2 cyp79b3 mutant plants, which are deficient in camalexin precursors, successfully restored camalexin synthesis, confirming that Cys(IAN) is a key intermediate in the pathway leading to DHCA nih.gov.

Stereospecificity and Diastereomeric Considerations in this compound Formation

The enzymatic conversion leading to and from this compound exhibits notable stereospecificity. While the direct stereochemistry of the Cys-IAN cyclization to form DHCA is not fully detailed, the subsequent enzymatic step provides strong evidence for stereoselective processes within the pathway.

The enzyme CYP71B15 (PAD3), which converts DHCA to camalexin, shows a clear preference for one enantiomer over the other. Studies using recombinant CYP71B15 heterologously expressed in yeast demonstrated that the enzyme catalyzes the conversion of this compound to camalexin with a distinct preference for the (S)-enantiomer capes.gov.brnih.gov. When rosette leaves of the camalexin-deficient cyp79b2/cyp79b3 mutant were supplied with (S)-dihydrocamalexic acid, they produced wild-type levels of camalexin researchgate.net. In contrast, the (R)-enantiomer, which is derived from the non-proteinogenic D-Cysteine, was also converted to camalexin but to a significantly lesser extent researchgate.net. This preference indicates that the active site of the PAD3 enzyme is structured to more efficiently bind and process the (S)-form of DHCA.

This downstream stereospecificity implies that the biosynthesis of DHCA itself is likely a controlled and specific process, favoring the production of the enantiomer that serves as the preferred substrate for the terminal enzyme in the camalexin pathway.

Terminal Conversion of this compound to Camalexin

Role of Cytochrome P450 Monooxygenase CYP71B15 (PAD3) in Oxidative Decarboxylation

The final and definitive step in the biosynthesis of camalexin is the conversion of this compound, a reaction catalyzed by the cytochrome P450 monooxygenase CYP71B15, encoded by the PAD3 gene oup.comnih.govcapes.gov.brnih.govresearchgate.netoup.com. This enzyme facilitates the oxidative decarboxylation of DHCA to yield the final phytoalexin, camalexin oup.com.

The function of PAD3 was elucidated through several key experiments. Recombinant CYP71B15, when expressed in yeast, was shown to directly catalyze the conversion of DHCA to camalexin nih.govcapes.gov.brresearchgate.net. This enzymatic activity was also confirmed using microsomes isolated from Arabidopsis leaves. Microsomes from wild-type plants and from a line overexpressing CYP71B15 were capable of performing this reaction, particularly after induction with silver nitrate (B79036) nih.govcapes.gov.brresearchgate.net. In contrast, microsomes isolated from induced pad3 mutant plants were unable to facilitate this conversion, definitively establishing CYP71B15 (PAD3) as the enzyme responsible for the terminal step in camalexin synthesis nih.govcapes.gov.brnih.govresearchgate.net.

Analysis of Mutant Phenotypes (e.g., pad3, pad5) Exhibiting this compound Accumulation

The study of mutant phenotypes has been instrumental in confirming the role of specific genes in the camalexin biosynthetic pathway. The phytoalexin deficient 3 (pad3) mutant, which lacks a functional CYP71B15 enzyme, is characterized by its inability to produce significant amounts of camalexin upon elicitation oup.comnih.govnih.gov.

A direct consequence of the non-functional PAD3 enzyme is the accumulation of its substrate, this compound. In response to biotic or abiotic stressors, such as treatment with silver nitrate or infection by pathogens, pad3 mutants accumulate DHCA to levels significantly higher than those observed in wild-type plants nih.govnih.govresearchgate.net. For instance, upon silver nitrate induction, pad3 mutant leaves were found to accumulate approximately five times more DHCA compared to wild-type leaves nih.govresearchgate.net. Similarly, increased levels of DHCA have been observed in the root culture liquid and exudates of pad3 and pad5 knockout mutants following infection nih.govnih.govresearchgate.net. This accumulation of the direct precursor is a classic indicator of a blocked metabolic pathway and provides strong genetic evidence for the function of PAD3 in converting DHCA to camalexin researchgate.net.

| Mutant | Gene Product | Phenotype | Accumulated Compound | Reference |

|---|---|---|---|---|

| pad3 | CYP71B15 | Camalexin-deficient | This compound (DHCA) | nih.govnih.govresearchgate.net |

| pad5 | Unknown function, affects PAD3 regulation | Camalexin-deficient | This compound (DHCA) | nih.govresearchgate.net |

Subcellular Localization of this compound Biosynthesis Pathways

Evidence for Metabolon Formation and Pathway Channeling

The enzymes involved in camalexin synthesis, including CYP79B2, CYP71A13, and CYP71B15 (PAD3), are cytochrome P450s associated with the endoplasmic reticulum (ER), with their catalytic domains facing the cytosol oup.comnih.gov. Evidence from co-immunoprecipitation and fluorescence resonance energy transfer (FRET) studies has demonstrated that these P450 enzymes physically interact to form a metabolic complex at the ER surface nih.govoup.comnih.gov. This colocalization supports the hypothesis of metabolite channeling nih.gov. For instance, the efficient synthesis of camalexin without the apparent release of the intermediate indole-3-acetaldoxime suggests that intermediates are sequestered within the metabolon nih.govebi.ac.ukoup.com.

Molecular Mechanisms and Biological Roles of Dihydrocamalexic Acid

Dihydrocamalexic Acid as a Key Intermediate in Phytoalexin Biosynthesis

This compound is a pivotal intermediate in the biosynthesis of camalexin (B168466), the primary phytoalexin in Arabidopsis thaliana. nih.govnih.govoup.com Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. mdpi.com The biosynthesis of camalexin from the amino acid tryptophan involves several enzymatic steps. portlandpress.com Tryptophan is first converted to indole-3-acetaldoxime (IAOx) by the cytochrome P450 enzymes CYP79B2 and CYP79B3. portlandpress.comnih.gov IAOx is then a crucial branch point, leading to the formation of various indolic compounds, including camalexin. nih.gov

The subsequent steps involve the conversion of IAOx to indole-3-acetonitrile (B3204565) (IAN). nih.gov IAN is then conjugated with cysteine to form a Cys(IAN) conjugate. nih.gov This conjugate serves as the substrate for the multifunctional cytochrome P450 enzyme CYP71B15, also known as PHYTOALEXIN DEFICIENT 3 (PAD3). nih.govoup.com CYP71B15 catalyzes two critical reactions: first, the formation of this compound from the Cys(IAN) conjugate, which involves thiazoline (B8809763) ring formation and the release of cyanide. nih.govoup.com Second, it catalyzes the oxidative decarboxylation of this compound to produce the final product, camalexin. nih.govnih.govportlandpress.comnih.gov

The importance of DHCA as an intermediate is highlighted by studies on the pad3 mutant of Arabidopsis. nih.govnih.gov These mutants are deficient in camalexin production and accumulate DHCA, particularly after being induced by elicitors like silver nitrate (B79036) or upon pathogen infection. nih.govnih.govoup.comresearchgate.net Furthermore, feeding DHCA to a cyp79b2/cyp79b3 double mutant, which cannot produce IAOx and is therefore camalexin-deficient, restores camalexin synthesis. nih.govnih.govoup.com This demonstrates that DHCA is a downstream intermediate in the camalexin biosynthetic pathway.

Table 1: Key Enzymes in the Biosynthesis of this compound and Camalexin

| Enzyme | Gene Name | Function | Reference |

|---|---|---|---|

| CYP79B2/CYP79B3 | CYP79B2/CYP79B3 | Catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx). | portlandpress.comnih.gov |

| CYP71A13 | CYP71A13 | Involved in the conversion of IAOx to indole-3-acetonitrile (IAN). | nih.gov |

| CYP71B15 | PAD3 | A multifunctional enzyme that converts Cys(IAN) to this compound and then to camalexin. | nih.govnih.govportlandpress.comnih.govnih.gov |

Accumulation Patterns of this compound in Plant Tissues and Exudates

This compound accumulates in various plant tissues, particularly in response to stress. In Arabidopsis mutants deficient in the PAD3 enzyme, DHCA has been shown to accumulate in leaves after treatment with silver nitrate, an abiotic elicitor. nih.gov Specifically, the pad3 mutant showed an approximately 5-fold higher accumulation of DHCA in leaves compared to wild-type plants when treated with silver nitrate. nih.govresearchgate.netresearchgate.net DHCA is generally undetectable in the leaves of uninduced control plants. researchgate.netresearchgate.net

DHCA is also released from the roots of Arabidopsis plants. nih.gov In root cultures of the pad3 and pad5 mutants, increased levels of DHCA have been detected in the culture liquid. nih.govresearchgate.net This suggests that DHCA can be exuded into the soil, where it may play a role in plant-microbe interactions in the rhizosphere. nih.gov

Recent studies have revealed that this compound accumulates in the intercellular space of Arabidopsis leaves, which is a critical site for interactions between plants and pathogenic bacteria like Pseudomonas syringae. mcmaster.caresearchgate.netresearchgate.net Metabolite profiling of intercellular washing fluids (IWFs) from mature Arabidopsis plants has shown the presence of DHCA, which accumulates without being further converted to camalexin. researchgate.net This intercellular accumulation of DHCA is thought to contribute to the plant's defense response.

The secretion of DHCA into the intercellular space and its exudation from roots suggest the involvement of specific transport mechanisms. While the exact transporters have not been fully elucidated, the presence of DHCA in these extracellular compartments points to an active process of secretion.

This compound in Plant-Microbe Interactions: Mechanistic Insights

This compound plays a significant role in the complex interactions between plants and microbes, contributing to both basal immunity and responses to specific pathogens.

Basal immunity refers to the plant's first line of defense against a broad range of potential pathogens. This compound appears to contribute to this fundamental level of defense. Its accumulation in the intercellular space of mature plants is linked to a phenomenon known as age-related resistance (ARR), where mature plants exhibit enhanced resistance to pathogens compared to their younger counterparts. mcmaster.caresearchgate.netfrontiersin.org

In mature Arabidopsis plants, DHCA accumulates in the intercellular fluid and contributes to resistance against Pseudomonas syringae. mcmaster.caresearchgate.net Interestingly, while camalexin itself does not seem to be required for ARR against P. syringae, the accumulation of its precursor, DHCA, is important. uniprot.orgnih.gov The cyp71a12/cyp71a13 mutant, which has reduced indolic compound biosynthesis, shows increased susceptibility to P. syringae in mature plants. researchgate.net However, the resistance of this mutant can be enhanced by the external application of DHCA. researchgate.net This suggests that intercellular DHCA is a key factor in the age-related resistance of Arabidopsis to this bacterial pathogen. mcmaster.ca

The biosynthesis of this compound and its subsequent conversion to camalexin are strongly induced by various biotic elicitors, including bacterial and fungal pathogens. nih.govnih.govportlandpress.com Infection with the bacterial pathogen Pseudomonas syringae induces the expression of genes involved in the camalexin biosynthetic pathway, leading to the production of DHCA and camalexin. portlandpress.comapsnet.org

Similarly, fungal pathogens like Botrytis cinerea and Alternaria brassicicola also trigger the accumulation of these defense compounds. nih.govresearchgate.net The pad3 mutant, which accumulates DHCA but not camalexin, shows increased susceptibility to certain fungal pathogens like A. brassicicola, indicating the importance of the final product, camalexin, in resistance to these fungi. mdpi.com However, the accumulation of DHCA in response to fungal infection is a clear indication of the activation of this defense pathway. For instance, DHCA accumulates in the root exudates of pad3 mutants after infection with Pythium sylvaticum. nih.gov

Abiotic elicitors are non-biological substances that can trigger plant defense responses. mdpi.comnih.govnih.gov Silver nitrate (AgNO₃) is a well-characterized abiotic elicitor that induces the biosynthesis of camalexin and, consequently, the accumulation of its precursor, this compound. nih.govoup.comportlandpress.comnih.govresearchgate.netresearchgate.net

Treatment of Arabidopsis leaves with silver nitrate leads to a significant increase in the levels of DHCA, particularly in the pad3 mutant where the pathway is blocked at the final step. nih.govresearchgate.netresearchgate.net This response has been instrumental in identifying DHCA as an intermediate in camalexin biosynthesis. nih.govnih.gov The induction of DHCA accumulation by silver nitrate demonstrates that the plant's defense machinery can be activated by non-pathogenic chemical signals, providing a useful tool for studying the regulation of this biosynthetic pathway. portlandpress.com

Table 2: Accumulation of this compound in Response to Elicitors

| Elicitor | Plant Tissue/Exudate | Observation | Reference |

|---|---|---|---|

| Silver Nitrate (AgNO₃) | Leaves of pad3 mutant | ~5-fold higher accumulation compared to wild-type. | nih.govresearchgate.netresearchgate.net |

| Pythium sylvaticum (fungal pathogen) | Root exudates of pad3 mutant | Accumulation of DHCA. | nih.gov |

| Pseudomonas syringae (bacterial pathogen) | Intercellular washing fluids of mature wild-type plants | Accumulation of DHCA. | mcmaster.caresearchgate.net |

Interaction of this compound Biosynthesis with Other Plant Signaling Pathways

The production of this compound (DHCA), a key intermediate in the biosynthesis of the phytoalexin camalexin, is not an isolated process. It is deeply integrated into the complex network of plant defense signaling. This integration ensures that the synthesis of this defense compound is tightly controlled and initiated in response to specific threats, primarily pathogen attacks. The regulation occurs through extensive cross-talk with major signaling pathways, including those mediated by phytohormones and mitogen-activated protein kinase (MAPK) cascades, which in turn control the expression of necessary biosynthetic genes through a web of transcription factors.

The biosynthesis pathway leading to DHCA is modulated by the interplay of several key defense-related phytohormones, namely salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). nih.govmdpi.com These hormones are central to the plant's immune response, and their signaling pathways can interact synergistically or antagonistically to fine-tune the defense strategy against different types of pathogens. nih.govthepharmajournal.com

Salicylic acid is predominantly involved in activating defenses against biotrophic pathogens, which feed on living host tissue. thepharmajournal.com Conversely, the jasmonic acid and ethylene signaling pathways are crucial for defense against necrotrophic pathogens that kill host cells before feeding on the remains. thepharmajournal.com The production of camalexin, and therefore its precursor DHCA, is a common defense response, and its regulation reflects the complex interactions between these hormonal pathways.

Research using chemical elicitors like silver nitrate (AgNO₃) to induce camalexin production in Arabidopsis thaliana has demonstrated that an intact signaling pathway for both JA and SA is required for a full metabolic response. researchgate.net This indicates a cooperative interaction where both pathways contribute to the induction of the biosynthetic machinery responsible for producing DHCA. Furthermore, the biosynthesis of both camalexin and the hormone ethylene results in the production of cyanide, suggesting a potential metabolic linkage between these two defense-related pathways. researchgate.net The intricate cross-talk ensures that the plant can mount a defense that is appropriately matched to the specific pathogen encountered. nih.gov

Table 1: Phytohormone Influence on this compound Biosynthesis

| Phytohormone | General Role in Defense | Interaction with DHCA/Camalexin Biosynthesis |

| Salicylic Acid (SA) | Defense against biotrophic pathogens. thepharmajournal.com | Required for full induction of the biosynthetic pathway. researchgate.net |

| Jasmonic Acid (JA) | Defense against necrotrophic pathogens. mdpi.comthepharmajournal.com | Works in concert with SA signaling to elicit the metabolic response leading to DHCA production. researchgate.net |

| Ethylene (ET) | Defense against necrotrophic pathogens, often synergistically with JA. nih.govthepharmajournal.com | Biosynthesis is metabolically linked to camalexin production through the co-production of cyanide. researchgate.net |

The signals perceived by the plant, such as the presence of pathogen-associated molecular patterns (PAMPs), are transduced intracellularly through signaling modules like mitogen-activated protein kinase (MAPK) cascades. frontiersin.orgnih.gov These cascades are a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors that regulate gene expression. nih.gov

In Arabidopsis, the biosynthesis of camalexin is significantly activated upon pathogen perception via a MAPK cascade that phosphorylates MPK3 and MPK6. frontiersin.org A primary molecular target of this cascade is the transcription factor WRKY33. frontiersin.org Once activated by phosphorylation, WRKY33 binds to the promoter regions of key camalexin biosynthetic genes, including CYP71B15 (also known as PAD3), which encodes the enzyme that catalyzes the final conversion of DHCA to camalexin, and CYP71A13, which is involved in an earlier step of the pathway. frontiersin.orgfrontiersin.orgapsnet.org The involvement of WRKY33 is critical, as its absence can lead to high susceptibility to certain fungal pathogens. apsnet.org

Beyond WRKY33, a group of R2R3-MYB transcription factors—specifically MYB34, MYB51, and MYB122—play a crucial role. frontiersin.orgresearchgate.net These factors are primary regulators of the biosynthesis of indole-3-acetaldoxime (IAOx), a key precursor for both camalexin and indolic glucosinolates. frontiersin.orgfrontiersin.org By controlling the genes for IAOx production, these MYB factors effectively control the supply of the substrate that is further processed to form DHCA. frontiersin.org The abundance of camalexin is significantly reduced in mutants lacking these MYB factors, highlighting their importance. frontiersin.orgfrontiersin.org

Another transcription factor, ANAC042, has also been identified as a regulator of camalexin biosynthesis. apsnet.org Its transcription is strongly induced by elicitors, and mutants lacking ANAC042 show reduced camalexin accumulation. frontiersin.orgapsnet.org This multi-layered transcriptional control, orchestrated by MAPK signaling, allows the plant to rapidly and robustly induce the production of DHCA and camalexin in response to an attack.

Table 2: Key Regulatory Factors in this compound Biosynthesis

| Regulatory Component | Type | Function in the Pathway |

| MPK3/MPK6 | Mitogen-Activated Protein Kinases | Activated by pathogen signals; phosphorylate and activate the transcription factor WRKY33. frontiersin.org |

| WRKY33 | Transcription Factor | A direct target of the MPK3/6 cascade; binds to the promoters of camalexin biosynthetic genes like CYP71B15 and CYP71A13. frontiersin.orgfrontiersin.orgapsnet.org |

| MYB34, MYB51, MYB122 | R2R3-MYB Transcription Factors | Positively regulate the production of indole-3-acetaldoxime (IAOx), an essential precursor for DHCA. frontiersin.orgfrontiersin.orgresearchgate.net |

| ANAC042 | NAC Transcription Factor | Positively regulates camalexin biosynthetic genes. frontiersin.orgapsnet.org |

| CYP71B15 (PAD3) | Cytochrome P450 Enzyme | Catalyzes the conversion of Cys(IAN) to DHCA and the final step from DHCA to camalexin. apsnet.orgoup.comnih.gov |

| CYP71A13 | Cytochrome P450 Enzyme | Converts indole-3-acetaldoxime (IAOx) to indole-3-acetonitrile (IAN) in the pathway leading to DHCA. apsnet.orgoup.com |

Regulation of Dihydrocamalexic Acid Biosynthesis

Transcriptional Regulation of Genes Encoding Biosynthetic Enzymes

The expression of genes encoding the enzymes for DHCA biosynthesis is a primary control point, governed by a network of transcription factors that respond to pathogen signals.

Role of Transcription Factors (e.g., WRKY33, MYB34, MYB51, MYB122)

A complex interplay of transcription factors from the WRKY and MYB families orchestrates the induction of the camalexin (B168466) biosynthetic pathway, including the steps leading to DHCA.

WRKY33: This transcription factor is a master regulator of camalexin biosynthesis. wiley.com Following pathogen perception, a mitogen-activated protein kinase (MAPK) cascade, involving MPK3 and MPK6, phosphorylates and activates WRKY33. nih.gov Activated WRKY33 directly binds to the promoters of key camalexin biosynthetic genes, including CYP71B15 (also known as PAD3), which catalyzes the final steps to produce camalexin from a DHCA precursor, and CYP71A13. frontiersin.orgfrontiersin.org The loss of WRKY33 function in wrky33 mutants results in a significant reduction in camalexin production upon infection, highlighting its essential role. wiley.comfrontiersin.org Interestingly, while wrky33 knockout mutants show low camalexin levels at early stages of infection, at later stages, they can accumulate even more camalexin than wild-type plants, suggesting the existence of other regulatory mechanisms. frontiersin.org

MYB Transcription Factors: The R2R3-MYB transcription factors MYB34, MYB51, and MYB122, known regulators of indolic glucosinolate biosynthesis, also play a crucial role in regulating the flux towards camalexin by controlling the production of its precursor, indole-3-acetaldoxime (IAOx). frontiersin.orgresearchgate.net These MYBs positively regulate genes upstream of DHCA synthesis, such as those involved in tryptophan biosynthesis and CYP79B2, which catalyzes the conversion of tryptophan to IAOx. frontiersin.org

Mutational analyses have demonstrated the importance of these MYB factors. Double mutants such as myb34/51 and myb51/122, and especially the triple mutant myb34/51/122, exhibit a strong reduction in camalexin levels. frontiersin.orgresearchgate.net This low camalexin phenotype in the triple mutant can be rescued by feeding with IAOx, but not with tryptophan, confirming that these MYBs act upstream of IAOx formation. frontiersin.org The expression of MYB51 and MYB122 is significantly induced by camalexin-inducing agents like silver nitrate (B79036) (AgNO₃), further supporting their role in this defense pathway. frontiersin.orgresearchgate.net

Another transcription factor, ANAC042, has also been implicated in regulating camalexin biosynthesis. anac042 mutants show reduced expression of camalexin biosynthetic genes, including CYP71A12, CYP71A13, and CYP71B15/PAD3, upon elicitation. mdpi.com

| Transcription Factor | Target Genes in DHCA/Camalexin Pathway | Effect on DHCA/Camalexin Levels | Supporting Evidence |

| WRKY33 | CYP71B15/PAD3, CYP71A13 | Positive regulator | wrky33 mutants have compromised camalexin induction. nih.gov Direct binding to target promoters. frontiersin.org |

| MYB51 | CYP79B2, CYP79B3 (upstream of DHCA) | Positive regulator | myb51/122 double mutants show strongly reduced camalexin. frontiersin.org |

| MYB122 | CYP79B2, CYP79B3 (upstream of DHCA) | Positive regulator | myb51/122 double mutants show strongly reduced camalexin. frontiersin.org |

| MYB34 | CYP79B2, CYP79B3 (upstream of DHCA) | Minor positive regulator | myb34/51 double mutants show reduced camalexin. frontiersin.org |

| ANAC042 | CYP71A12, CYP71A13, CYP71B15/PAD3 | Positive regulator | anac042 mutants exhibit reduced camalexin and biosynthetic gene expression. mdpi.com |

Co-regulation of Dihydrocamalexic Acid Pathway Genes

The genes involved in the biosynthesis of DHCA and camalexin are highly co-regulated, ensuring a concerted and efficient production of the final defense compound. This coordinated expression is evident from analyses of gene expression databases and experimental studies. frontiersin.org For instance, the expression of CYP71A13 and CYP71B15/PAD3 is tightly correlated under various conditions, including pathogen infection. nih.gov This co-expression extends to upstream genes like CYP79B2. However, the regulation of CYP79B2 is more complex as it represents a branch point, also feeding into the biosynthesis of other compounds like indole (B1671886) glucosinolates. frontiersin.org

The formation of a "metabolon," a physical complex of sequential enzymes in a metabolic pathway, is thought to facilitate this process. nih.govbrookes.ac.ukoup.com Evidence suggests that the cytochrome P450 enzymes of the camalexin pathway, including CYP79B2, CYP71A12, CYP71A13, and CYP71B15, physically interact at the endoplasmic reticulum membrane. oup.comnih.gov This close association would channel the metabolic intermediates, such as the precursors to DHCA, directly from one enzyme to the next, increasing efficiency and preventing the release of potentially toxic intermediates. nih.govnih.gov

Inducible Nature of this compound Production in Response to Stress

The production of DHCA and camalexin is not constitutive but is rapidly induced in response to a wide range of biotic and abiotic stresses. Biotic elicitors include infection by pathogens such as the fungi Botrytis cinerea and Alternaria alternata, and bacteria like Pseudomonas syringae. frontiersin.orgportlandpress.com Abiotic elicitors that trigger the pathway include heavy metal ions like silver nitrate (AgNO₃) and UV radiation. frontiersin.orguni-koeln.de

Spatial and Temporal Dynamics of Induction

The induction of DHCA biosynthesis is characterized by precise spatial and temporal control.

Spatial Dynamics: The induction of camalexin biosynthetic genes, such as CYP79B2 and CYP71B15/PAD3, is strictly localized to the site of pathogen infection or elicitor application. frontiersin.orgportlandpress.comresearchgate.net Promoter-GUS reporter gene studies have visually confirmed this localized expression pattern in both leaves and roots. researchgate.net There is no evidence for the long-distance transport of camalexin or its intermediates, indicating that the entire biosynthetic pathway is activated in the cells directly responding to the stress. frontiersin.orgnih.gov This localized response focuses the chemical defense at the point of attack, potentially minimizing fitness costs to the rest of the plant.

Temporal Dynamics: The induction of the pathway is rapid. Following infection with A. brassicicola, the expression of camalexin biosynthetic genes like CYP71A12, CYP71A13, and PAD3 is strongly induced, with significant transcript accumulation observed within hours. wiley.com For example, after inoculation with B. cinerea, camalexin levels begin to rise significantly, and this accumulation is preceded by the rapid induction of biosynthetic gene expression. wiley.comnih.gov This swift transcriptional reprogramming allows the plant to mount a timely defense against invading pathogens. nih.gov

Genetic Determinants and Mutational Analysis Affecting this compound Levels

The study of mutants has been instrumental in dissecting the DHCA biosynthetic pathway and its regulation. The phytoalexin deficient (pad) mutants are particularly informative.

The pad3 mutant, which lacks a functional CYP71B15 enzyme, is unable to convert the final precursor into camalexin. frontiersin.org Consequently, pad3 mutants accumulate the upstream intermediate, DHCA, particularly after treatment with elicitors like silver nitrate. researchgate.netnih.govresearchgate.net Studies have shown an approximately 5-fold accumulation of DHCA in pad3 mutant leaves compared to wild-type after silver nitrate treatment. researchgate.netnih.gov This accumulation confirms the position of DHCA as the substrate for the PAD3 enzyme.

Mutants in the upstream transcription factors also have a profound effect on DHCA levels. As mentioned, wrky33 mutants have a severely compromised ability to produce camalexin, and by extension DHCA, especially in the early phases of infection. nih.govfrontiersin.org Similarly, the myb triple mutant (myb34/51/122) has strongly reduced camalexin levels due to the impaired synthesis of the precursor IAOx. frontiersin.orgresearchgate.net The aux1 mutant, which has defects in auxin transport, also shows severely reduced levels of both camalexin and its precursor DHCA upon pathogen challenge, linking auxin signaling to the regulation of this defense pathway. oup.com

| Mutant Genotype | Affected Gene/Protein | Phenotype related to DHCA/Camalexin | DHCA/Camalexin Levels |

| pad3 | CYP71B15 | Blocks conversion of DHCA precursor to camalexin | Accumulates DHCA; camalexin deficient. researchgate.netnih.gov |

| wrky33 | WRKY33 (Transcription Factor) | Impaired induction of biosynthetic genes | Strongly reduced camalexin, especially at early infection stages. nih.gov |

| myb34/51/122 | MYB34, MYB51, MYB122 (TFs) | Impaired synthesis of IAOx (precursor) | Strongly reduced camalexin. frontiersin.org |

| anac042 | ANAC042 (Transcription Factor) | Reduced expression of biosynthetic genes | Reduced camalexin accumulation upon elicitation. mdpi.com |

| aux1 | AUX1 (Auxin Influx Carrier) | Aberrant regulation of pathway | Severely reduced DHCA and camalexin. oup.com |

Advanced Analytical Methodologies for Dihydrocamalexic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of individual components from a mixture. For DHCA research, both liquid and gas chromatography are employed, typically coupled with mass spectrometry for detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling and Absolute Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. wikipedia.org This synergy is particularly advantageous for the analysis of complex biological samples where DHCA and its precursors or derivatives exist. wikipedia.org In the context of DHCA research, LC-MS is frequently used for both the profiling of related metabolites and the absolute quantification of the compound itself. researchgate.netresearchgate.netoup.com

Researchers have successfully used LC-MS to analyze methanolic leaf extracts from plants to identify and quantify intermediates in the camalexin (B168466) biosynthesis pathway. researchgate.net For instance, in Arabidopsis thaliana mutants deficient in the PAD3 gene, which encodes an enzyme involved in camalexin synthesis, LC-MS analysis revealed a significant accumulation of DHCA compared to wild-type plants. researchgate.netresearchgate.net This finding provided strong evidence for DHCA's role as a direct precursor to camalexin. researchgate.net The identity of the detected DHCA is often confirmed by comparing its retention time and mass spectrum with that of an authentic standard. researchgate.net

The versatility of LC-MS allows for various ionization techniques, with electrospray ionization (ESI) being commonly used for moderately polar molecules like DHCA. wikipedia.org The coupling of ultra-performance liquid chromatography (UPLC) with mass spectrometry (UPLC-MS) offers even higher resolution and sensitivity, enabling the detection of thermolabile and polar metabolites without the need for derivatization. researchgate.net This is crucial for accurately profiling the metabolic landscape surrounding DHCA.

| Analytical Technique | Application in DHCA Research | Key Findings |

| LC-MS | Profiling of camalexin biosynthesis intermediates. | Revealed accumulation of DHCA in pad3 mutants, supporting its role as a camalexin precursor. researchgate.netresearchgate.net |

| UPLC-MS | High-resolution separation and sensitive detection of DHCA and related compounds. | Enables analysis of polar and thermolabile metabolites without derivatization. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. mdpi.comnih.gov While DHCA itself is not typically analyzed by GC-MS due to its low volatility, this method is invaluable for studying the broader metabolic network, which may include volatile precursors or related compounds. mdpi.com In metabolomic studies of plants, GC-MS is often used to profile primary metabolites such as amino acids, organic acids, and sugars, which can provide context for the biosynthesis of specialized metabolites like DHCA. nih.govmdpi.com

The process often involves a derivatization step to increase the volatility of the analytes, making them suitable for GC analysis. nih.gov The separated compounds are then ionized, typically by electron ionization (EI), which generates characteristic fragmentation patterns that serve as a "fingerprint" for identification by matching against spectral libraries. nih.gov This technique is highly sensitive and robust, making it a reliable choice for the comprehensive analysis of the volatile metabolome. researchgate.net

Mass Spectrometry-Based Metabolomics for Comprehensive Profiling of Dihydrocamalexic Acid and Related Compounds

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. rsc.orgnih.gov Mass spectrometry (MS) is a central analytical platform in metabolomics due to its high sensitivity, selectivity, and ability to identify unknown compounds. nih.govrsc.orgnih.gov When coupled with separation techniques like LC or GC, MS-based metabolomics provides a powerful approach to unravel the complex metabolic pathways involving DHCA. rsc.org

Targeted and Untargeted Metabolomics Approaches

Metabolomics studies can be broadly categorized into targeted and untargeted approaches. metabolon.comcreative-proteomics.com

Targeted metabolomics focuses on the quantitative analysis of a predefined set of known metabolites. nih.govcreative-proteomics.commetwarebio.com This hypothesis-driven approach offers high sensitivity and accuracy and is often used to validate findings from untargeted studies or to precisely measure the levels of specific compounds like DHCA and its known precursors and products. metabolon.commetwarebio.com For example, a targeted LC-MS method can be developed to specifically quantify camalexin and DHCA in plant extracts. imperial.ac.uk

Untargeted metabolomics , on the other hand, aims to capture a global snapshot of all detectable metabolites in a sample, including those that are unknown. nih.govmetabolon.com This discovery-driven approach is instrumental in identifying novel intermediates and understanding the broader metabolic response to genetic or environmental perturbations. nih.govmetabolon.com For instance, an untargeted analysis of Arabidopsis mutants led to the discovery of DHCA accumulating in the intercellular washing fluids, suggesting its role in plant defense. researchgate.net Untargeted approaches often generate large, complex datasets that require advanced bioinformatics tools for data processing and feature identification. nih.gov

| Approach | Focus | Application in DHCA Research |

| Targeted Metabolomics | Quantification of specific, known metabolites. | Precise measurement of DHCA and camalexin levels. imperial.ac.uk |

| Untargeted Metabolomics | Global profiling of all detectable metabolites. | Discovery of DHCA in intercellular fluids and identification of novel related compounds. researchgate.netoup.com |

High-Resolution Mass Spectrometry for Structural Elucidation of Intermediates and Analogs

High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation of unknown metabolites discovered in untargeted metabolomics studies. currenta.deresearchgate.net Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, often to four decimal places. currenta.de This precision allows for the confident determination of elemental compositions for a given molecular ion. currenta.deresearchgate.net

Furthermore, HRMS provides detailed information on the isotopic pattern of a molecule, which can further confirm its elemental composition. currenta.deresearchgate.net By analyzing the fragmentation patterns generated in the mass spectrometer (MS/MS), researchers can piece together the structure of a novel compound. nih.govcurrenta.de This capability was instrumental in a metabolomics approach that combined precursor feeding experiments to characterize the indole-3-acetonitrile (B3204565) (IAN) metabolic network, leading to the identification of novel biosynthetic intermediates of camalexin. oup.com The use of ultra-performance liquid chromatography coupled to a Q-TOF mass spectrometer (UPLC-ESI-Q-TOF-MS) has been particularly effective in such studies. oup.com

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing definitive evidence for biosynthetic routes. nih.gov In this approach, organisms are fed with precursors that have been enriched with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov The incorporation of these heavy isotopes into downstream metabolites can then be tracked using mass spectrometry.

For example, to confirm that DHCA is a precursor to camalexin, camalexin-deficient Arabidopsis mutants were fed with (S)-dihydrocamalexic acid. researchgate.net The subsequent production of camalexin in these mutants demonstrated the direct conversion. researchgate.net Similarly, stable isotope labeling studies have been crucial in defining the broader pathways of auxin biosynthesis, from which the precursors for DHCA are derived. nih.gov The use of deuterium oxide (²H₂O) labeling, for instance, allows for the measurement of de novo indole-3-acetic acid (IAA) synthesis. nih.gov

Application of Stable Isotope Tracers in Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to investigate the rate of metabolic reactions within a biological system. nih.gov By employing stable isotope-labeled substrates, researchers can trace the path of atoms through complex biochemical networks, providing quantitative insights into the activities of various pathways. nih.govnih.gov This approach is particularly valuable for studying plant secondary metabolism, where it can reveal how resources are allocated to the synthesis of specialized compounds like this compound. d-nb.info

In the context of this compound research in a model organism like Arabidopsis thaliana, flux analysis typically involves feeding the plant or cell culture a stable isotope-labeled precursor. d-nb.infoisotope.com Since this compound is synthesized from the amino acid tryptophan, isotopically labeled tryptophan (e.g., ¹³C- or ¹⁵N-labeled) serves as an ideal tracer. portlandpress.com As the plant metabolizes the labeled tryptophan, the isotope label is incorporated into downstream intermediates of the camalexin pathway, including indole-3-acetaldoxime, cysteine-indole-3-acetonitrile, and ultimately this compound itself. wikipedia.orgnih.gov

The analysis of isotopic enrichment in these metabolites is primarily conducted using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). springernature.comcreative-proteomics.comfrontiersin.org By measuring the mass isotopomer distribution—the relative abundance of molecules with different numbers of isotopic labels—researchers can deduce the rate of synthesis and turnover of this compound. frontiersin.org This provides a dynamic view of the pathway's activity, revealing how metabolic flux is redirected towards phytoalexin production in response to stimuli such as pathogen infection or elicitor treatment. portlandpress.com Such experiments are crucial for understanding the regulation and capacity of the plant's defense response.

Table 1: Illustrative Labeling Patterns in this compound Flux Analysis

This table shows the expected primary mass isotopologues (M) of key metabolites in the camalexin pathway when Arabidopsis thaliana is fed with U-¹³C₁₁-Tryptophan. The analysis is performed using LC-MS.

| Compound | Role in Pathway | Unlabeled Mass (M+0) | Expected Labeled Mass (M+n) | Information Gained |

|---|---|---|---|---|

| Tryptophan | Primary Precursor | 204.09 | M+11 (215.13) | Confirms uptake of the tracer. |

| Indole-3-acetaldoxime (IAOx) | Intermediate | 174.08 | M+9 (183.11) | Measures flux from Tryptophan to IAOx. portlandpress.com |

| This compound (DHCA) | Central Intermediate | 246.06 | M+9 (255.09) | Quantifies the flux into the DHCA pool. nih.gov |

| Camalexin | Final Product | 200.04 | M+9 (209.07) | Determines the overall pathway flux to the final phytoalexin. wikipedia.org |

Spectroscopic Methods for Mechanistic Enzymology

Understanding the enzymatic reactions that produce and consume this compound is fundamental to comprehending its biological role. Spectroscopic methods, particularly mass spectrometry, are indispensable tools for elucidating the mechanisms of the enzymes involved. researchgate.net The final step in camalexin biosynthesis, the conversion of this compound to camalexin, is catalyzed by the cytochrome P450 enzyme CYP71B15, also known as PHYTOALEXIN DEFICIENT 3 (PAD3). portlandpress.comnih.gov

To study its function, CYP71B15 is often produced in a heterologous system, such as yeast, allowing for in vitro characterization. portlandpress.comnih.gov In a typical enzymatic assay, recombinant CYP71B15 is incubated with its substrate, this compound, and necessary co-factors like NADPH. nih.gov The reaction is then monitored over time using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the precise identification and quantification of both the substrate (this compound) and the product (camalexin), confirming the enzyme's activity. nih.govresearchgate.net

By varying the substrate concentration and measuring the initial reaction velocity, researchers can determine key kinetic parameters. nih.gov For CYP71B15, the apparent Michaelis-Menten constant (Kₘ) has been established for both enantiomers of this compound, revealing that the enzyme has a preference for the naturally derived (S)-enantiomer. portlandpress.comnih.gov More recent studies have identified that CYP71B15 is a multifunctional enzyme that can also catalyze the formation of this compound from its precursor, a cysteine-indole-3-acetonitrile conjugate [Cys(IAN)]. nih.gov Spectroscopic analysis has been central to proposing a detailed reaction mechanism for the conversion of this compound to camalexin, which involves a hydride ion abstraction from the thiazole (B1198619) ring by the enzyme's oxoiron center, leading to a simultaneous decarboxylation and the formation of a double bond to create camalexin. portlandpress.comnih.gov

Table 2: Kinetic Parameters of CYP71B15 (PAD3) with this compound Enantiomers

Kinetic data obtained from in vitro assays using yeast-expressed recombinant CYP71B15 and analyzed via LC-MS. The data shows the enzyme's preference for the (S)-enantiomer.

| Substrate | Apparent Kₘ (μM) | Source of Data |

|---|---|---|

| (S)-Dihydrocamalexic acid | 26.8 ± 1.6 | nih.govresearchgate.net |

| (R)-Dihydrocamalexic acid | 45.5 ± 5.2 | nih.govresearchgate.net |

Bioanalytical Assays for Functional Characterization of this compound and its Metabolites

Bioanalytical assays are crucial for determining the biological function of this compound and its primary metabolite, camalexin. The central role of these compounds is in plant defense against microbial pathogens. evitachem.com A key method for functional characterization is metabolite profiling using LC-MS, which enables the precise quantification of these compounds in plant tissues under different conditions. researchgate.netoup.com

A powerful approach involves comparing wild-type Arabidopsis thaliana with biosynthetic mutants. The pad3 mutant, which lacks a functional CYP71B15 enzyme, is unable to convert this compound to camalexin. nih.gov When challenged with pathogens or elicitors like silver nitrate (B79036), pad3 mutants accumulate significant levels of this compound, whereas wild-type plants produce camalexin. nih.govresearchgate.net This comparative analysis serves as a functional assay, confirming this compound's role as the direct precursor to camalexin. nih.gov

Furthermore, bioanalytical assays have been developed to study the localization of these defense compounds. By analyzing the composition of intercellular washing fluid (apoplastic fluid), researchers have shown that this compound accumulates in the apoplast—the space between plant cells—during an immune response to pathogens like Pseudomonas syringae. researchgate.net This finding suggests it may have a functional role in the extracellular space, either directly or as a readily available precursor for camalexin at the site of infection. While the antimicrobial activity of camalexin is well-documented through assays measuring pathogen growth inhibition, the functional characterization of this compound is primarily linked to its indispensable role as the penultimate compound in the biosynthesis of this critical phytoalexin. nih.gov

Table 3: Relative Accumulation of this compound in Response to Induction

Comparative analysis of this compound levels in methanolic leaf extracts of wild-type and pad3 mutant Arabidopsis thaliana after treatment with silver nitrate, as determined by LC-MS analysis.

| Genotype | Treatment | Relative this compound Accumulation | Inference |

|---|---|---|---|

| Wild-Type (Col-0) | Silver Nitrate | Baseline | DHCA is efficiently converted to camalexin. researchgate.net |

pad3 mutant | Silver Nitrate | ~5-fold increase vs. Wild-Type | Confirms PAD3 (CYP71B15) metabolizes DHCA. researchgate.net |

Comparative Metabolomics and Evolutionary Aspects

Divergence and Conservation of Biosynthetic Pathways in Related Plant Species

The biosynthetic pathways of indole-derived phytoalexins in the Brassicaceae share a common origin but exhibit significant divergence, leading to the distinct phytoalexin profiles observed in different species. nih.govmdpi.com The evolution of these pathways showcases both the conservation of initial steps and the lineage-specific recruitment and evolution of enzymes for downstream modifications. nih.govnih.gov

Conservation: Most indole (B1671886) phytoalexins in the Brassicaceae originate from (S)-tryptophan. frontiersin.orgrsc.org The initial steps often involve the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a key branch-point metabolite. scispace.com This part of the pathway is conserved in both camalexin-producing species like Arabidopsis and those that produce other indole alkaloids. scispace.com

Divergence: The primary point of divergence occurs downstream of IAOx. In Arabidopsis thaliana, the pathway to dihydrocamalexic acid (DHCA) proceeds via the following key steps:

IAOx is converted to indole-3-acetonitrile (B3204565) (IAN) by the enzyme CYP71A13. nih.govnih.gov

IAN is then conjugated with cysteine to form a cysteine-indole-3-acetonitrile conjugate, Cys(IAN). nih.gov

The multifunctional enzyme CYP71B15 (PAD3) catalyzes the conversion of Cys(IAN) first to DHCA and subsequently to camalexin (B168466). researchgate.netnih.gov

In contrast, many edible Brassica species utilize a pathway that is conspicuously absent in A. thaliana. nih.gov In these plants, indole glucosinolates are activated by myrosinase enzymes to produce indole isothiocyanate. nih.gov This intermediate is then converted to brassinin (B1667508), which serves as a pivotal precursor for over 30 other related phytoalexins through various oxidative modifications. nih.gov The genes required for the biosynthesis of brassinin have not been found in the Arabidopsis genome, which explains the fundamental difference in the phytoalexin profiles between these lineages. nih.gov This divergence suggests that distinct evolutionary paths were taken, with the Arabidopsis lineage developing the specific enzymatic machinery (like CYP71A13 and CYP71B15) for the DHCA/camalexin pathway, while other Brassicaceae lineages evolved enzymes to create a diverse chemical arsenal (B13267) from brassinin. nih.govnih.gov

Evolutionary Pressures Shaping this compound Biosynthesis and Accumulation

The evolution of specialized metabolic pathways, such as the one leading to this compound (DHCA), is driven by strong selective pressures, primarily the need for effective defense against pathogens. doi.organnualreviews.org The biosynthesis and accumulation of phytoalexins are a crucial part of the plant's innate immune system. nih.govmdpi.com

The immense diversity of phytoalexins within the Brassicaceae suggests an ongoing evolutionary arms race between plants and their microbial attackers. nih.govannualreviews.org The development of the DHCA-camalexin pathway in the Arabidopsis lineage, as opposed to the brassinin-derived phytoalexins in other Brassica species, likely conferred a selective advantage against a specific spectrum of local pathogens. nih.govpreprints.org Different phytoalexins can have varying efficacy against different microbes, so the evolution of a particular biosynthetic pathway reflects adaptation to specific ecological niches and pathogen pressures. jordan.im

The evolution of these pathways is often a result of "evolutionary tinkering," where genes and enzymes from pre-existing metabolic processes, such as detoxification or primary metabolism, are co-opted and modified for new defensive roles. nih.gov It is believed that the mechanisms for incorporating sulfur into phytoalexins may have evolved from detoxification pathways. nih.govmdpi.com The transient and localized accumulation of phytoalexins like DHCA and camalexin upon pathogen attack is another evolutionary adaptation. jordan.im Producing these compounds is metabolically expensive and potentially toxic to the plant's own cells. Therefore, keeping their production tightly regulated and inducible only when needed represents a trade-off between the cost of defense and the benefit of resistance. jordan.im The loss of the brassinin pathway and the gain of the camalexin pathway in the Arabidopsis lineage represents a key molecular evolutionary event that shaped its unique chemical defense strategy. nih.gov

Future Research Directions and Unresolved Questions

Elucidation of Remaining Uncharacterized Enzymatic Steps in the Dihydrocamalexic acid Pathway

The biosynthetic journey from tryptophan to camalexin (B168466) involves a series of enzymatic conversions, not all of which have been fully characterized. wikipedia.org A significant knowledge gap exists in the steps leading from indole-3-acetonitrile (B3204565) (IAN) to DHCA. bu.edunih.gov While it is established that this conversion involves conjugation with glutathione (B108866) (GSH) and subsequent processing, the specific enzymes catalyzing these transformations are yet to be definitively identified and characterized. wikipedia.orgbu.edunih.gov

Initial steps in the pathway are well-defined, with CYP79B2 and CYP79B3 converting tryptophan to indole-3-acetaldoxime (IAOx). portlandpress.com Subsequently, CYP71A13 and its close homolog CYP71A12 convert IAOx to IAN. nih.gov The pathway then proceeds through a glutathione conjugate, Cys(IAN), which is formed from the conjugation of IAN and glutathione. nih.govfrontiersin.org The final characterized step is the conversion of DHCA to camalexin, a reaction catalyzed by the cytochrome P450 enzyme CYP71B15, also known as PAD3. portlandpress.comnih.govresearchgate.netresearchgate.net However, the enzymes responsible for the conversion of Cys(IAN) to DHCA remain elusive. bu.edu Identifying and characterizing these missing enzymes is a primary objective for a complete understanding of DHCA and camalexin biosynthesis.

Deeper Understanding of the Regulatory Networks Governing this compound Production

The production of DHCA, as a precursor to camalexin, is tightly regulated at the transcriptional level, particularly in response to pathogen attack and abiotic stress. researchgate.netfrontiersin.org While several key transcription factors have been identified, the intricate regulatory network is far from fully understood.

The transcription factor WRKY33 is a known regulator that binds to the promoters of CYP71B15 (PAD3) and CYP71A13, playing a crucial role in activating camalexin biosynthesis. frontiersin.orgfrontiersin.org However, studies have shown that other regulators must be involved, as wrky33 mutants still exhibit some level of camalexin production at later stages of infection. frontiersin.orgfrontiersin.org

The R2R3-MYB transcription factors MYB34, MYB51, and MYB122, which are known regulators of indole (B1671886) glucosinolate biosynthesis, also play a significant role in camalexin production by controlling the synthesis of the common precursor IAOx. frontiersin.orgresearchgate.netfrontiersin.org Furthermore, the NAC transcription factor ANAC042 has been implicated in the regulation of camalexin biosynthetic genes downstream of IAOx production. frontiersin.orgapsnet.org The interplay and hierarchical organization of these and potentially other undiscovered transcription factors in response to various stimuli need further investigation to build a comprehensive model of DHCA production regulation.

Advanced Omics Integration for Systems-Level Understanding of this compound Metabolism and Function

A systems-level understanding of DHCA metabolism requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govwur.nl Such an integrated approach can provide a holistic view of the biological system, revealing complex networks and interactions that govern DHCA production and its role in plant defense. nih.govresearchgate.net

Metabolomic studies, particularly those employing techniques like liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying intermediates like DHCA and other related metabolites in the camalexin pathway. nih.govnih.govresearchgate.net Combining these metabolomic profiles with transcriptomic data can help identify co-expressed genes and, by extension, candidate enzymes and regulatory factors involved in DHCA metabolism. wur.nl

The integration of multi-omics data can facilitate the construction of detailed metabolic and regulatory networks, offering insights into how genetic variations influence gene expression, protein levels, and ultimately, the accumulation of DHCA and other defense compounds. nih.govwur.nlresearchgate.net This approach will be crucial for moving beyond the study of individual components to understanding the emergent properties of the entire system.

Development of Novel Tools and Technologies for In Situ Analysis of this compound Dynamics

A significant challenge in studying DHCA and other phytoalexins is the ability to monitor their production and localization in real-time and in situ within living plant tissues. mdpi.com Current methods often rely on destructive sampling, which limits our understanding of the dynamic spatial and temporal changes in metabolite levels during plant-pathogen interactions. wiley.com

Q & A

Q. What is the biosynthetic pathway of dihydrocamalexic acid (DHCA) in Arabidopsis thaliana?

DHCA is synthesized from the cysteine conjugate of indole-3-acetonitrile (IAN-cysteine) via the activity of CYP71B15 (PAD3), a cytochrome P450 enzyme. This intermediate is further oxidatively decarboxylated by the same enzyme to produce camalexin, a key phytoalexin in plant defense . Methodologically, this pathway is validated using mutants (e.g., pad3), LC-MS analysis of intermediates, and isotopic tracing to track metabolic flux .

Q. How is DHCA detected and quantified in plant tissues?

DHCA is typically extracted from plant tissues (e.g., silver nitrate-stressed Arabidopsis leaves) using methanol, followed by LC-MS analysis with extracted ion chromatograms (e.g., m/z 247). Wild-type vs. mutant (pad3) comparisons confirm DHCA accumulation in the absence of functional CYP71B15 . Standard calibration curves using synthetic DHCA are essential for quantification .

Q. What genetic evidence supports CYP71B15's role in DHCA metabolism?

pad3 mutants lack functional CYP71B15 and accumulate DHCA but cannot produce camalexin. Complementation assays with wild-type PAD3 restore camalexin biosynthesis, confirming the enzyme’s dual function: synthesizing DHCA from IAN-cysteine and converting DHCA to camalexin .

Advanced Research Questions

Q. How to experimentally validate the multifunctionality of CYP71B15 in DHCA metabolism?

- Step 1: Heterologous expression of CYP71B15 in yeast or E. coli to purify the enzyme.

- Step 2: In vitro assays with IAN-cysteine and DHCA as substrates, monitoring product formation via LC-MS.

- Step 3: Kinetic analysis (e.g., Km and Vmax) for both reactions to confirm catalytic efficiency .

Q. How to resolve contradictions in DHCA accumulation data across plant mutants or stress conditions?

- Approach 1: Cross-validate mutant genotypes (e.g., cyp71a13 vs. pad3) to rule out upstream pathway disruptions.

- Approach 2: Standardize stress treatments (e.g., silver nitrate concentration, exposure time) to minimize variability.

- Approach 3: Use targeted metabolomics to quantify DHCA alongside camalexin and precursors, ensuring pathway-specific analysis .

Q. What methods identify DHCA's interaction partners in plant defense signaling?

- Method 1: Co-expression network analysis (e.g., GO enrichment for genes correlated with CYP71B15) to identify associated pathways like kinase activity or thiosulfate transport .

- Method 2: Protein-protein interaction assays (e.g., yeast two-hybrid) using CYP71B15 as bait to detect binding partners involved in stress responses .

Q. How to investigate DHCA's regulatory interplay with phytohormones like salicylic acid (SA)?

- Strategy 1: Treat SA-deficient mutants (e.g., sid2) with pathogens and quantify DHCA/camalexin levels via LC-MS.

- Strategy 2: Perform RNA-seq on wild-type and SA-overproducing plants to assess CYP71B15 expression under stress .

Methodological Considerations

- Data Reproducibility: Include biological replicates (≥3 independent experiments) and negative controls (e.g., solvent-only treatments) in LC-MS workflows .

- Mutant Validation: Use complementation assays and enzymatic activity tests to confirm genetic defects .

- Pathway Modeling: Combine isotopic labeling (e.g., <sup>13</sup>C-tryptophan) with kinetic modeling to map metabolic flux from IAN to DHCA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.